(3-Aminoazetidin-1-yl)(cyclopentyl)methanone
Overview
Description
3-Aminoazetidin-1-yl)(cyclopentyl)methanone, commonly referred to as AAM, is a synthetic organic compound which has been used in a variety of scientific research applications. It is a member of the azetidine family of compounds and is characterized by its cyclopentyl ring. AAM is a versatile compound which has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
AAM has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including amides, esters, and thioethers. It has also been used in the study of biochemical and physiological effects, such as the regulation of gene expression and cell signaling pathways. Additionally, AAM has been used in the study of drug metabolism and the development of new drugs.
Mechanism of Action
The mechanism of action of AAM is not well understood. However, it is believed to interact with proteins and enzymes in the body, which may lead to the regulation of gene expression and cell signaling pathways. Additionally, AAM may interact with drug-metabolizing enzymes, which may lead to the development of new drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of AAM are not well understood. However, it has been shown to interact with proteins and enzymes in the body, which may lead to the regulation of gene expression and cell signaling pathways. Additionally, AAM may interact with drug-metabolizing enzymes, which may lead to the development of new drugs.
Advantages and Limitations for Lab Experiments
AAM has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful tool for a variety of scientific research applications. Additionally, AAM is relatively inexpensive and can be stored for long periods of time. On the other hand, AAM is not very stable and may degrade over time. Additionally, its mechanism of action is not well understood, making it difficult to predict its biochemical and physiological effects.
Future Directions
There are several potential future directions for AAM. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in drug development and drug metabolism. Additionally, further research could be conducted to explore its potential applications in the synthesis of other compounds. Finally, further research could be conducted to explore its potential applications in the study of gene expression and cell signaling pathways.
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-cyclopentylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBLXUKAJZVVJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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